molecular formula C20H25FN4OS B2365974 N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1223923-57-6

N-butyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2365974
CAS No.: 1223923-57-6
M. Wt: 388.51
InChI Key: ZRWZQIONDVNIOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types and locations of its bonds, its stereochemistry (if applicable), and any interesting structural features .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo. This could include reactions it undergoes during its synthesis, as well as reactions it might undergo in its intended use or in the environment .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Neurotransmitter Effects

  • A study on similar derivatives, such as diphenylbutylpiperazinepyridyl derivatives, revealed effects on the release and inhibition of reuptake of neurotransmitters like dopamine, serotonin, and noradrenaline in rat brain synaptosomes. These findings suggest potential applications in neuroscience research, particularly in understanding neurotransmitter dynamics (Pettersson, 1995).

Antipsychotic Potential

  • Heterocyclic carboxamides, which are structurally related, have been evaluated for their potential as antipsychotic agents. This includes their ability to bind to dopamine and serotonin receptors, indicating a possible role in psychiatric disorder treatment research (Norman et al., 1996).

Cancer Research

  • Derivatives of this compound have shown promise in cancer research. For instance, certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibited significant anti-angiogenic and DNA cleavage activities, suggesting potential in anticancer drug development (Kambappa et al., 2017).

Radiopharmaceutical Development

  • Research into the synthesis of radiotracers for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1, an enzyme overexpressed in solid tumors, has included derivatives of this compound, highlighting its role in diagnostic research and drug development (Silvers et al., 2016).

Antihypertensive Research

  • Studies on 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives showed inhibitory activity against T-type Ca(2+) channels, which could have implications for the development of new antihypertensive agents (Watanuki et al., 2011).

Antitubercular and Antibacterial Activities

  • Synthesis and evaluation of thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, suggesting applications in the development of new treatments for tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal information .

Future Directions

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Properties

IUPAC Name

N-butyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4OS/c1-2-3-11-22-20(26)15-9-12-25(13-10-15)18-7-8-19(24-23-18)27-17-6-4-5-16(21)14-17/h4-8,14-15H,2-3,9-13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWZQIONDVNIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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